molecular formula C14H13BrN2O2 B5025920 2-[(3-bromobenzyl)oxy]benzohydrazide

2-[(3-bromobenzyl)oxy]benzohydrazide

Cat. No. B5025920
M. Wt: 321.17 g/mol
InChI Key: MURTZQMSNPNIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)oxy]benzohydrazide, also known as BBH, is a chemical compound that has shown promising results in scientific research. It is a hydrazide derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)oxy]benzohydrazide involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(3-bromobenzyl)oxy]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined through various analytical techniques. This compound has also been found to exhibit low toxicity in animal studies. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-[(3-bromobenzyl)oxy]benzohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic properties in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)oxy]benzohydrazide involves the reaction of 3-bromobenzyl chloride with 2-hydroxybenzohydrazide in the presence of a base. The reaction proceeds through a substitution mechanism, resulting in the formation of this compound as a white solid. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(3-bromobenzyl)oxy]benzohydrazide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURTZQMSNPNIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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